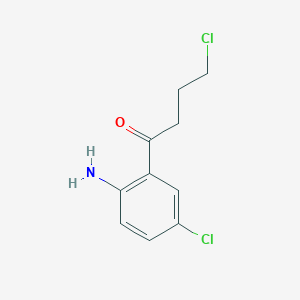
7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid is a chemical compound with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol . This compound is a derivative of naphthalene, characterized by the presence of hydroxyl groups at the 7 and 8 positions and a carboxylic acid group at the 2 position. It is often used as a building block in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
The synthesis of 7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid can be achieved through several methods. One common approach involves the hydroxylation of naphthalene derivatives using bioconversion techniques with Escherichia coli. This method leverages the enzymatic activity of the bacteria to introduce hydroxyl groups at specific positions on the naphthalene ring.
Industrial production methods for this compound may involve chemical synthesis routes that include the use of specific reagents and catalysts to achieve the desired functionalization of the naphthalene core. Detailed reaction conditions and specific reagents used in these processes are typically proprietary and may vary depending on the manufacturer .
Analyse Des Réactions Chimiques
7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the oxidation state of the naphthalene ring.
Substitution: The hydroxyl and carboxylic acid groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxylic acid moiety allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid can be compared with other naphthalene derivatives, such as:
1,2-Dihydroxynaphthalene: Similar in structure but lacks the carboxylic acid group.
2-Naphthoic Acid: Contains the carboxylic acid group but lacks the hydroxyl groups.
Naphthalene-1,4-diol: Has hydroxyl groups at different positions on the naphthalene ring.
Propriétés
Formule moléculaire |
C11H10O4 |
|---|---|
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
7,8-dihydroxy-7,8-dihydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-9-4-3-6-1-2-7(11(14)15)5-8(6)10(9)13/h1-5,9-10,12-13H,(H,14,15) |
Clé InChI |
UVAMRBLOPMWOJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)C(=O)O)C(C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate](/img/structure/B13847391.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)
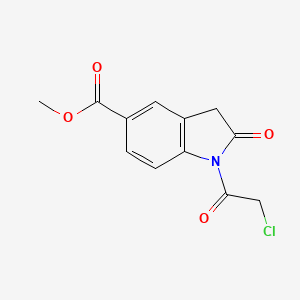
![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)
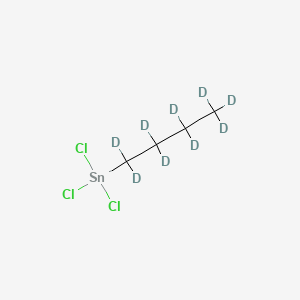



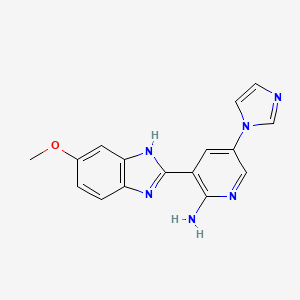
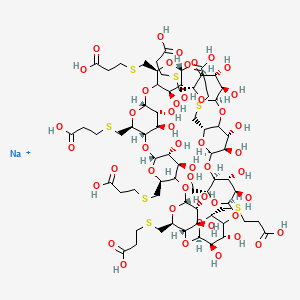
![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)
